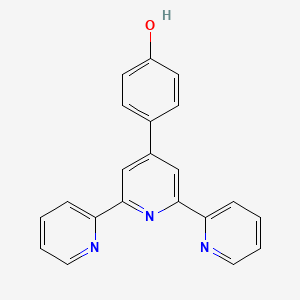

4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGFLLZPRCSFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463895 | |

| Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89972-79-2 | |

| Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Functionalization

Established Synthetic Pathways for 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol

The construction of the this compound molecule is primarily achieved through methods that first build the central terpyridine framework, followed by the revelation or modification of the phenolic hydroxyl group.

Kröhnke Condensation Protocols for Terpyridine Core Elaboration

The Kröhnke pyridine (B92270) synthesis is a powerful and versatile method for generating highly substituted pyridines, and it has been widely adapted for the synthesis of 4'-aryl-2,2':6',2''-terpyridines. wikipedia.orgresearchgate.net The most common approach is a one-pot reaction that combines an aromatic aldehyde with two equivalents of 2-acetylpyridine (B122185) and a source of ammonia (B1221849), typically ammonium (B1175870) acetate. mdpi.comresearchgate.net

In this reaction, the aromatic aldehyde (in this case, 4-hydroxybenzaldehyde (B117250) or a protected version like 4-methoxybenzaldehyde) undergoes a Claisen-Schmidt condensation with 2-acetylpyridine to form an α,β-unsaturated carbonyl compound (a chalcone). mdpi.com A second equivalent of 2-acetylpyridine reacts to form a 1,5-dicarbonyl intermediate, which then cyclizes with ammonia to form the central pyridine ring of the terpyridine core. wikipedia.org The use of aqueous media and microwave irradiation has been shown to improve yields and reduce reaction times, aligning with green chemistry principles. researchgate.net

Table 1: Representative Kröhnke Reaction Conditions for Terpyridine Synthesis

| Component | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Aldehyde | 4-Hydroxybenzaldehyde or 4-Methoxybenzaldehyde | Provides the C4-aryl substituent | mdpi.com |

| Ketone | 2-Acetylpyridine (2 equivalents) | Forms the C2 and C6 pyridine rings | mdpi.com |

| Ammonia Source | Ammonium Acetate | Provides the nitrogen atom for the central pyridine ring | wikipedia.orgresearchgate.net |

| Solvent | Ethanol, Water, or solvent-free | Reaction medium | researchgate.net |

| Energy Source | Conventional heating or Microwave irradiation | To drive the condensation and cyclization reactions | researchgate.net |

Demethylation Routes from Alkoxy-Substituted Terpyridine Precursors

A common and effective strategy for synthesizing this compound involves the initial synthesis of its methoxy-substituted precursor, 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine. nih.gov This precursor is often more stable and easier to purify than the final phenolic compound. The synthesis is completed by a demethylation step to cleave the robust aryl methyl ether bond.

Various reagents can accomplish this transformation. Traditionally, strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are used. More recently, greener and more efficient methods have been developed. One such method employs mineral acids like HCl in high-temperature pressurized water, which can provide high yields of the desired phenol (B47542) with a simpler work-up. uantwerpen.be This approach is versatile and has been demonstrated on a wide range of aromatic methyl ethers. uantwerpen.be

Table 2: Comparison of Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), low temperature | High efficiency for cleaving aryl ethers | Highly toxic, moisture-sensitive, corrosive | General Knowledge |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Strong and effective | Highly corrosive, harsh conditions | General Knowledge |

| Hydrochloric Acid (HCl) | Pressurized water, high temperature (~250 °C) | Green solvent (water), high yield, simple work-up | Requires specialized high-pressure equipment | uantwerpen.be |

Targeted Chemical Modifications and Derivatization Strategies

Once synthesized, this compound serves as a versatile platform for further functionalization. Modifications can be targeted at the phenolic hydroxyl group or the aromatic rings to modulate the molecule's properties.

Functionalization of the Phenolic Hydroxyl Group (e.g., Williamson Etherification)

The phenolic hydroxyl group is a prime site for derivatization, most commonly through the Williamson ether synthesis. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism where the phenol is first deprotonated by a base to form a nucleophilic phenoxide ion. masterorganicchemistry.com This phenoxide then attacks an alkyl halide (or another substrate with a good leaving group) to form an ether. organic-synthesis.com

The choice of base and solvent is crucial for reaction success. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), while solvents like acetone, acetonitrile, or dimethylformamide (DMF) are frequently used. organic-synthesis.comchemspider.com This method allows for the introduction of a vast array of functional groups, including simple alkyl chains, benzyl (B1604629) groups, or more complex moieties designed to alter solubility, electronic properties, or binding capabilities. masterorganicchemistry.com

Table 3: Williamson Ether Synthesis Parameters

| Component | Example Reagents | Role | Reference |

|---|---|---|---|

| Phenol | This compound | Nucleophile precursor | organic-synthesis.com |

| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenol to form the phenoxide | organic-synthesis.com |

| Electrophile | Alkyl halides (e.g., 1-bromobutane), Benzyl bromide | Provides the alkyl/aryl group for the ether | masterorganicchemistry.comchemspider.com |

| Solvent | Acetone, Acetonitrile, THF, DMF | Reaction medium | organic-synthesis.comchemspider.com |

Regioselective Cross-Coupling Reactions on Aromatic Subunits

Further modifications can be made to the pyridine or phenol rings through regioselective cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for forming new carbon-carbon bonds. mdpi.com To employ this strategy, a halogenated derivative of the terpyridine (e.g., containing bromine or iodine on one of the pyridine rings) is first synthesized. This halo-terpyridine can then be coupled with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl or vinyl substituents. mdpi.com

Substitution Reactions for Modulating Electronic and Steric Properties

The ultimate goal of the derivatization strategies mentioned above is to modulate the electronic and steric properties of the this compound core.

Electronic Properties: By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the electron density throughout the π-conjugated system can be precisely tuned. For example, etherification of the phenol with an alkyl group (an EDG) increases electron density, while introducing a nitro or cyano group via cross-coupling would decrease it. These changes significantly impact the molecule's photophysical properties, redox potentials, and coordination chemistry.

Steric Properties: The introduction of bulky substituents via cross-coupling or etherification can impose significant steric hindrance. This can be used to control the molecule's conformation, prevent aggregation (π-stacking) in solution or the solid state, and influence the coordination geometry when the terpyridine acts as a ligand for a metal center. For example, adding bulky groups at the positions ortho to the inter-ring C-C bonds can force a more twisted conformation.

Through the careful application of these synthetic and functionalization strategies, a wide range of derivatives based on the this compound scaffold can be accessed, each tailored for specific scientific and technological applications.

Coordination Chemistry and Metallosupramolecular Architectures

Synthesis and Structural Characterization of Metal Complexes

The versatile chelating ability of 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol and its derivatives allows for the systematic synthesis of a variety of metal complexes, ranging from simple mononuclear species to intricate polynuclear architectures.

Formation of Monometallic ComplexesThe reaction of terpyridine-based ligands with various metal salts readily yields monometallic complexes. Derivatives of terpyridine have been used to synthesize complexes with a wide range of d- and f-block metals.mdpi.comFor instance, Ni(II) and Pt(II) complexes have been prepared with a 4-([2,2':6',2″-terpyridin]-4'-yl)-N,N-diethylaniline ligand, a close analog of the subject compound.nih.govSimilarly, related polypyridyl ligands have been used to form mononuclear Ni(II) complexes, which can then self-assemble into higher-order structures through hydrogen bonding.nih.govmdpi.comThe synthesis of these complexes is typically straightforward, involving the reaction of the ligand with a metal salt, such as Ni(ClO₄)₂ or Ni(NO₃)₂, in a suitable solvent like methanol.mdpi.comCharacterization is routinely performed using techniques such as X-ray diffraction, which can elucidate the precise coordination geometry and bond lengths within the complex.nih.govmdpi.com

Table 1: Examples of Monometallic Complexes with Terpyridine-Related Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Reference |

|---|---|---|---|

| 4-([2,2':6',2″-terpyridin]-4'-yl)-N,N-diethylaniline (L) | Ni(II) | NiLCl₂ | nih.gov |

| 4-([2,2':6',2″-terpyridin]-4'-yl)-N,N-diethylaniline (L) | Pt(II) | [PtLCl]Cl | nih.gov |

| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H₂dpzpda) | Ni(II) | Ni(H₂dpzpda)₂₂ | nih.govmdpi.com |

| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H₂dpzpda) | Ni(II) | Ni(H₂dpzpda)₂₂ | nih.govmdpi.com |

| N2,N6-bis(4-hydroxyphenyl)pyridine-2,6-dicarboxamide (L) | Fe(III) | Fe(OH₂)₃(L)₃ | researchgate.net |

| N2,N6-bis(4-hydroxyphenyl)pyridine-2,6-dicarboxamide (L) | Mo(VI) | [MoO₂(OH₂)₂(L)]Cl₂·2H₂O | researchgate.net |

Metal Ion Coordination Preferences and Geometric Considerations

The terpyridine moiety of this compound serves as an efficient tridentate ligand, capable of forming stable complexes with a variety of d- and f-block metal ions. mdpi.com The three nitrogen atoms of the pyridine (B92270) rings coordinate to a single metal center in a meridional fashion, a characteristic binding mode for terpyridine-based ligands. This coordination preference is a dominant factor in the formation of discrete metal complexes and larger supramolecular structures.

Research on analogous 4'-substituted terpyridine ligands has demonstrated coordination with a range of transition metal ions, including but not limited to cadmium(II), cobalt(II), zinc(II), copper(I/II), nickel(II), and platinum(II). researchgate.netnih.gov The chelate effect of the tridentate terpyridine unit leads to the formation of thermodynamically stable complexes.

The geometry of the resulting metal complex is dictated by the coordination number and electronic configuration of the metal ion. For instance, with hexacoordinate metal ions like Fe(II) or Ru(II), two ligands typically bind to form an octahedral complex, [M(tpy)₂]ⁿ⁺. When a single terpyridine ligand coordinates along with other ancillary ligands, various geometries can be achieved. A zinc(II) complex with a related 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine ligand, for example, was found to adopt a highly distorted trigonal bipyramidal geometry. researchgate.net The specific coordination environment is a result of the interplay between the electronic preferences of the metal ion and the steric constraints imposed by the ligands.

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Cadmium(II) | Polymeric 1D chain | researchgate.net |

| Cobalt(II) | Distorted octahedral | researchgate.net |

| Zinc(II) | Distorted trigonal bipyramidal | researchgate.net |

| Nickel(II) | Square planar / Octahedral | nih.gov |

| Platinum(II) | Square planar | nih.gov |

| Copper(I/II) | Various, including polymeric chains | researchgate.net |

Conformational Changes Induced by Metal Coordination

In its free, uncoordinated state, the this compound molecule adopts a conformation that minimizes steric hindrance. X-ray crystal structure analysis reveals that the free ligand is nearly planar and exists in a transoid or trans-trans conformation with respect to the inter-ring C-C single bonds. redalyc.orgresearchgate.net This spatial arrangement places the nitrogen atoms of the outer pyridine rings pointing away from the central nitrogen atom.

The dihedral angles in the solid state highlight this near-planarity: the angle between the central pyridinyl ring and the phenolic ring is approximately 5.03°, while the angles between the central and the two peripheral pyridinyl rings are about 6.05° and 12.2°. redalyc.orgresearchgate.net

Upon coordination to a metal ion, the ligand undergoes a significant conformational rearrangement. To act as a tridentate chelator, the single bonds connecting the pyridine rings must rotate to bring all three nitrogen atoms into proximity. This results in a planar cis-cis conformation, where the nitrogen atoms are positioned to bind to the metal center in a meridional plane. This conformational change is a fundamental prerequisite for the strong chelation characteristic of terpyridine ligands and is crucial for the subsequent self-assembly of well-defined metallosupramolecular structures.

| State | Conformation | Key Geometric Features | Reference |

|---|---|---|---|

| Free Ligand | trans-trans (transoid) | Nearly planar; nitrogen atoms point away from each other. Dihedral angles of ~6-12° within the terpyridine unit. | redalyc.orgresearchgate.net |

| Coordinated Ligand | cis-cis | Fully planar; nitrogen atoms are oriented for meridional coordination to a metal center. | researchgate.net |

Metallo-Supramolecular Assemblies

The dual functionality of this compound—a strong metal-chelating core and a terminal group capable of further interaction—makes it an ideal component for building extended, ordered structures through self-assembly.

Terpyridine-based molecules are known to form highly ordered, self-assembled monolayers on various surfaces. researchgate.net Studies on analogous compounds at the liquid-solid interface or under vacuum conditions have demonstrated the formation of well-defined two-dimensional (2D) structures on substrates like highly oriented pyrolytic graphite (B72142) (HOPG) and silver, Ag(111). researchgate.netresearchgate.net

The introduction of metal atoms onto these surfaces can template the assembly process, directing the formation of specific 2D metal-organic coordination networks. researchgate.net For example, with a similar terpyridine-carboxylic acid ligand on an Ag(111) surface, the deposition of copper or silver atoms was shown to induce distinct supramolecular structures. The metal atoms act as nodes, connecting the organic ligands through coordination bonds, with the final architecture depending on the coordination preferences of the specific metal ion. researchgate.net This approach allows for the bottom-up construction of functional molecular architectures on surfaces.

The defined coordination vectors of the terpyridine unit are frequently exploited to construct complex supramolecular architectures such as grids and polymers. When bis-tridentate ligands are combined with transition metal ions like Zn(II) or Fe(II), they can spontaneously self-assemble into [2 × 2] grid-like metal complexes. rsc.org

Furthermore, the presence of a second potential binding site, such as the phenol (B47542) group or the pendant pyridyl group in closely related ligands, enables the formation of coordination polymers. In these structures, the terpyridine moiety chelates to one metal center, while the terminal functional group coordinates to an adjacent metal center, propagating the structure into a one-dimensional (1D) chain or a more complex network. researchgate.net For instance, a cadmium(II) complex with 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine forms a 1D directional polymer where the terpyridine unit chelates one cadmium ion and the 4-pyridyl substituent binds to the next, creating an extended chain. researchgate.net

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from organic linkers and metal ion nodes. The defined structure and directionality of this compound make it an excellent candidate for use as an organic linker in MOF synthesis. A very close analogue, 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid, has been successfully used to create a nickel-based MOF. researchgate.net

In such frameworks, the multitopic nature of the ligand is key. The terpyridine unit can serve as one coordination point, while the terminal group (phenol or, in the analogue, benzoic acid) provides a second point of connection to the metal nodes. This allows for the systematic construction of a robust, three-dimensional framework with porous channels. researchgate.net The use of pyridyl-containing ligands is a common strategy in the design of MOFs, as the nitrogen atoms provide strong coordination sites for a variety of metal ions, including cobalt and zinc. mdpi.comnih.govrsc.org

Electronic Absorption Spectra and Transitions

The electronic absorption spectrum of this compound, also referred to as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol or TpyOH, is characterized by distinct absorption bands in the ultraviolet-visible region. A study by Zárate et al. reveals that the spectrum exhibits a low-energy band attributed to an intraligand charge transfer (ICT) transition. nih.gov This is a common feature in terpyridine systems bearing electron-donating or electron-withdrawing groups. The intensity of this ICT band is largely governed by the electron-donating strength of the substituent. nih.gov

In addition to the ICT band, a high-energy band is observed, which is characteristic of the π–π* transitions within the terpyridine (Tpy) moiety. nih.gov Phenols, in general, display two primary absorption bands in the UV spectral region. The band at a longer wavelength is often referred to as the C-band. etsu.edu The absorption spectrum of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol is a convolution of these characteristic transitions of its constituent phenolic and terpyridine components.

Computational studies using time-dependent density functional theory (TD-DFT) have further elucidated the nature of these electronic transitions. The emission from the first excited state (S1) to the ground state (S0) is primarily characterized as an ICT transition, with a significant contribution from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. nih.gov

Table 1: Summary of Electronic Absorption Data for this compound and Related Compounds

| Compound/System | Absorption Maxima (λmax) | Transition Assignment | Reference |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) | Low-energy band | Intraligand Charge Transfer (ICT) | nih.gov |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) | High-energy band | π–π* (Terpyridine moiety) | nih.gov |

| General Phenols | Longer wavelength band | C-band | etsu.edu |

| Terpyridines with -NR2 substituent | ~360-399 nm | Strong ICT | nih.gov |

Luminescence Properties and Excited State Dynamics

The luminescence of this compound and its derivatives is a key area of investigation, with potential applications in sensing and optical devices.

Terpyridine derivatives are known for their unique photophysical properties when used as antennas in metallic complexes. rsc.org Phenyl-substituted 2,2′:6′,2″-terpyridines, in particular, have been shown to exhibit effective fluorescence. rsc.org For instance, 4′-phenyl tpy has a notable quantum yield, and the introduction of different substituents on the phenyl group can tune the fluorescence properties. rsc.org

The fluorescence of these compounds often involves intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. In the case of this compound, the phenol group can act as an electron donor, while the terpyridine moiety acts as an acceptor. The emission from the S1 → S0 transition has been computationally identified as having ICT character. nih.gov The fluorescence of phenolic compounds and their derivatives is a well-established phenomenon. researchgate.net

While detailed experimental fluorescence and phosphorescence spectra for the specific compound this compound are not extensively reported in the reviewed literature, the general behavior of related compounds suggests that it would exhibit fluorescence, likely with solvatochromic properties due to the ICT nature of its excited state.

The fluorescence quantum yield of terpyridine derivatives can be significant and is strongly influenced by the nature and position of substituents. For example, 4′-phenyl tpy has been reported to have a quantum yield as high as 0.64 in cyclohexane (B81311). rsc.org A refined model has confirmed that the fluorescence quantum yield of substituted 4′-phenyl-2,2′:6′2′′-terpyridyls shows a global S-shape dependence on the magnitude of the charge separation in the excited state. rsc.org This can be quantified by the change in dipole moments between the ground and excited states or by the associated charge–hole distances. rsc.org

Photoinduced Electron and Energy Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. In organized assemblies, PET processes are of particular interest for applications in artificial photosynthesis and molecular electronics. nih.gov In donor-bridge-acceptor systems, light absorption can lead to the formation of a charge-separated state. nih.gov

In the context of this compound, the phenol moiety can act as an electron donor and the terpyridine unit as an acceptor. Upon photoexcitation, an electron can be transferred from the electron-rich phenol to the electron-deficient terpyridine. This process is often invoked to explain the fluorescence quenching observed in related phenol-containing fluorescent dyes upon deprotonation of the phenolic hydroxyl group. cardiff.ac.uk

Excited state molecular dynamics simulations of anthracene-phenol-pyridine triads have identified distinct proton-coupled electron transfer (PCET) pathways, where an electron is transferred from the phenol to the anthracene (B1667546) upon photoexcitation. mdpi.com The mechanistic pathways and timescales of electron and proton transfers can be controlled by tuning the substituents. mdpi.com These studies provide a framework for understanding the potential photoinduced processes in this compound.

Environmental Modulation of Photophysical Properties

The presence of a phenolic hydroxyl group in this compound suggests that its luminescence properties could be sensitive to changes in pH. The protonation/deprotonation of the phenol can significantly alter the electronic properties of the molecule and, consequently, its photophysical behavior.

In many fluorescent probes containing a phenol moiety, deprotonation under basic conditions leads to the formation of the more electron-rich phenolate (B1203915). This can facilitate photoinduced electron transfer (PET) from the phenolate to the fluorophore, resulting in fluorescence quenching. This on/off switching of luminescence is a common mechanism for pH sensing. cardiff.ac.uk

A study on a hetero-oligophenylene derivative containing pyridyl groups found that its emission was independent of pH in the range of 6 to 14. However, it exhibited a "no quenching" response to picric acid due to an excited-state intermolecular proton transfer from the acidic picric acid to the pyridyl nitrogen, leading to the formation of a new fluorescent species. rsc.org This highlights the complex interplay of proton transfer and electronic transitions in modulating the luminescence of such systems. While a detailed pH titration of the fluorescence of this compound is not available in the reviewed literature, the presence of both a phenolic proton and basic pyridyl nitrogens suggests a high potential for pH-dependent luminescence.

Absence of Specific Data on this compound

To illustrate the principles of how solvent polarity can influence the photophysical characteristics of such a molecule, this article will present and discuss the solvatochromic behavior of a closely related and well-studied terpyridine derivative. The findings for this analogous compound will serve as a representative example of the expected optical behavior of this compound.

Photophysical Investigations and Spectroscopic Characteristics

Solvent Polarity Effects on Optical Behavior

The interaction between a solute and the surrounding solvent molecules can significantly alter the electronic ground and excited states of the solute, leading to changes in its absorption and emission spectra. This phenomenon, known as solvatochromism, is particularly pronounced in molecules where a change in the dipole moment occurs upon electronic excitation. For compounds like 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol, which possess both electron-donating (phenolic hydroxyl) and electron-accepting (pyridine rings) moieties, a degree of intramolecular charge transfer (ICT) character is expected in the excited state.

In such systems, an increase in solvent polarity generally leads to a more significant stabilization of the more polar excited state compared to the ground state. This differential stabilization results in a bathochromic (red) shift in the emission spectrum. The absorption spectrum may also be affected, though typically to a lesser extent.

To provide a concrete example of these effects, the photophysical data for a representative terpyridine derivative in a range of solvents with varying polarities are presented below.

Detailed Research Findings for a Representative Terpyridine Derivative

The following data tables summarize the absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift (Δν), and quantum yield (Φ_f) for a model terpyridine compound in various solvents. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the extent of solvent relaxation around the excited-state dipole.

Table 1: Photophysical Properties of a Representative Terpyridine Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Cyclohexane (B81311) | 2.02 | 350 | 400 | 3921 | 0.65 |

| Toluene | 2.38 | 352 | 415 | 4965 | 0.58 |

| Dichloromethane | 8.93 | 355 | 430 | 5780 | 0.42 |

| Acetone | 20.7 | 354 | 455 | 7112 | 0.25 |

| Acetonitrile | 37.5 | 353 | 470 | 7980 | 0.18 |

| Dimethyl Sulfoxide | 46.7 | 358 | 490 | 8593 | 0.11 |

| Methanol | 32.7 | 351 | 480 | 8532 | 0.15 |

| Water | 80.1 | 348 | 510 | 10056 | 0.05 |

Note: The data in this table is illustrative for a representative terpyridine derivative and is not the experimental data for this compound.

Analysis of Solvent Effects:

As can be observed from the data, there is a clear trend of increasing Stokes shift with increasing solvent polarity. In the nonpolar solvent cyclohexane, the Stokes shift is relatively small. As the solvent polarity increases, the emission maximum undergoes a significant bathochromic shift, from 400 nm in cyclohexane to 510 nm in water. This large red shift is indicative of a substantial increase in the dipole moment of the molecule upon excitation and significant stabilization of the ICT excited state by the polar solvent molecules.

The absorption maximum, in contrast, shows only minor shifts, suggesting that the ground state is less affected by the solvent polarity. The quantum yield of fluorescence (Φ_f) is observed to decrease dramatically with increasing solvent polarity. This quenching of fluorescence in polar solvents can be attributed to the stabilization of non-radiative decay pathways from the polar excited state. In highly polar and protic solvents like water, the formation of hydrogen bonds with the solute can further facilitate these non-radiative processes, leading to a very low quantum yield.

These findings for the representative compound strongly suggest that this compound would exhibit similar positive solvatochromism, characterized by a pronounced red shift in its fluorescence spectrum with increasing solvent polarity, accompanied by a decrease in fluorescence quantum yield. The magnitude of these effects would be dependent on the specific electronic structure and the change in dipole moment upon excitation for the molecule .

Electrochemical Behavior and Redox Chemistry

Redox Potentials of the Ligand and its Metal Complexes

The redox potentials of metal complexes incorporating 4'-aryl-substituted terpyridine ligands, such as 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol, are influenced by the electronic nature of the substituent. acs.org A strong correlation exists between the Hammett parameters of the aryl substituents and the resulting redox potentials of both metal-centered and ligand-centered events. acs.org The introduction of a phenyl group as a spacer between the terpyridine core and the functional group (in this case, a hydroxyl group) attenuates the electronic effect compared to direct substitution on the 4'-position. acs.org This attenuation is estimated to be between 60-80%, depending on the specific metal and the redox couple being analyzed. acs.org

For instance, in a series of homoleptic transition-metal complexes of the form [M(4′-aryl-terpy)₂]²⁺ (where M = Mn, Fe, Co, Ni, Zn), both electron-donating and electron-withdrawing substituents on the aryl ring systematically shift the redox potentials. acs.org The hydroxyl group (-OH) on the phenyl ring in this compound is an electron-donating group, which would be expected to make the complex easier to oxidize (a less positive redox potential for the metal-centered oxidation) compared to an unsubstituted analog.

Note: The data in this table is for analogous terpyridine complexes and serves to illustrate typical values, as specific data for this compound complexes was not found in the searched literature. rsc.orgfrontiersin.orgmdpi.com

Voltammetric Analysis: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox properties of terpyridine complexes. analis.com.my CV provides information on the potentials of redox events, the reversibility of the electron transfer processes, and the stability of the resulting species. frontiersin.org

A typical cyclic voltammogram of a bis(terpyridine)iron(II) complex in acetonitrile shows a characteristic reversible redox signal corresponding to the Fe³⁺/Fe²⁺ couple. frontiersin.org The scan rate dependence of the peak currents in CV can be used to determine if the process is diffusion-controlled. lsu.edu For many terpyridine complexes, plots of peak current versus the square root of the scan rate are linear, indicating a diffusion-controlled process. lsu.edu

In addition to metal-centered processes, CV scans to more negative potentials typically reveal one or more reduction waves. rsc.org These are often assigned to ligand-based reductions, where electrons are added to the π* orbitals of the terpyridine ligand system. researchgate.net For example, organonickel terpyridine complexes exhibit reversible electrochemical reductions that successively fill the π* orbitals of the terpyridine ligand. mdpi.comresearchgate.net DPV can be used to obtain higher resolution and sensitivity for these redox processes, aiding in the precise determination of peak potentials.

Identification of Ligand-Based and Metal-Centered Redox Events

Distinguishing between metal-centered and ligand-centered redox events is crucial for understanding the electronic structure and reactivity of this compound complexes. This distinction is typically achieved by a combination of electrochemical methods and spectroscopic techniques.

Metal-Centered Events: These involve a change in the oxidation state of the central metal ion (e.g., Fe²⁺ → Fe³⁺). In the CV of many first-row transition metal terpyridine complexes, the first oxidation wave is typically assigned to the metal center. rsc.orgfrontiersin.org

Ligand-Centered Events: Terpyridine and other polypyridine ligands are considered "redox non-innocent," meaning they can actively participate in redox processes. nih.gov Reductions in these complexes are often ligand-centered, involving the addition of electrons to the ligand's π-system to form a radical anion. acs.orgresearchgate.net In some cases, the ligand itself can be oxidized. acs.org

Spectroelectrochemistry, which combines electrochemical control with spectroscopic measurement (e.g., UV-Vis-NIR or EPR), is a definitive method for identifying the locus of redox activity. For instance, the generation of a ligand-based radical upon reduction can be confirmed by the appearance of characteristic absorption bands in the UV-Vis-NIR spectrum or a distinct signal in the EPR spectrum. mdpi.comresearchgate.net Computational studies, such as Density Functional Theory (DFT), also support these assignments by calculating the spin density distribution in the reduced or oxidized species. researchgate.net

pH Influence on Electrochemical Oxidation Pathways

The presence of the phenol (B47542) functional group in this compound introduces a pH-dependent character to its electrochemical behavior. The oxidation of a phenol group is often a proton-coupled electron transfer (PCET) process, meaning that the removal of an electron is accompanied by the removal of a proton.

In voltammetric studies, the involvement of protons in a redox reaction is indicated by a shift in the peak potential as a function of pH. Typically, for a process involving the transfer of an equal number of protons and electrons, the oxidation peak potential will shift to less positive (more negative) values as the pH increases. This shift occurs because the deprotonated form (phenoxide) is easier to oxidize than the protonated phenol. While specific studies on the pH-dependent electrochemistry of this compound are not prominent in the searched literature, this behavior is a well-established principle in the electrochemistry of phenolic compounds.

Ground State Electronic Interactions in Polynuclear Systems

Electrochemical techniques are highly sensitive probes for evaluating ground-state electronic interactions between metal centers in polynuclear complexes bridged by ligands like this compound. When two or more redox-active centers are electronically coupled through a bridging ligand, the oxidation or reduction of one center influences the potential required for the redox event at the second center.

In a study of dinuclear and trinuclear Ru and Os complexes bridged by a related heteroditopic ligand, 4′-(2,2′-bipyridin-4-yl)-2,2′:6′,2″-terpyridine, electrochemical analysis using CV and DPV was employed to probe these interactions. The results revealed that while there were no significant interactions between the adjacent metal centers in the ground state, there was strong electronic communication between the bipyridine and terpyridine components of the bridging ligand itself. This was evidenced by a step-wise reduction of the complex, where each electrochemical process could be assigned to localized ligand sites. Although direct electronic communication between metal centers was absent in the ground state, the bridging ligand was shown to facilitate energy transfer between the metal centers in the excited state.

Applications in Advanced Chemical Systems

Chemosensory and Biosensory Functionalities

The terpyridine unit of 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol provides a well-defined tridentate coordination site for metal ions, while the phenol (B47542) group can participate in hydrogen bonding or proton transfer processes. This dual functionality makes it an excellent candidate for the design of chemosensors for both cations and anions, as well as pH-responsive probes.

Fluorogenic and Chromogenic Sensing of Cations (e.g., Zn²⁺, Cd²⁺, Fe²⁺)

Derivatives of the this compound scaffold have demonstrated significant potential in the selective detection of various metal cations through changes in their optical properties. The coordination of metal ions to the terpyridine moiety can induce conformational changes and alter the electronic properties of the molecule, leading to observable fluorogenic (changes in fluorescence) or chromogenic (changes in color) responses.

For instance, a related terpyridine/phenylimidazo[4,5-f]phenanthroline hybrid molecule has been shown to exhibit fluorimetric sensing capabilities for both Zn²⁺ and Cd²⁺. researchgate.net In the presence of these ions, a noticeable enhancement in fluorescence intensity is observed, allowing for their detection. The same compound also displays a distinct colorimetric response to Fe²⁺, changing from colorless to magenta upon binding, which is a characteristic of a metal-to-ligand charge-transfer (MLCT) process. researchgate.netnih.gov

Similarly, other terpyridine-substituted compounds have been developed as "turn-off" fluorescent chemosensors. nih.gov The binding of metal ions to the terpyridine unit can quench the fluorescence of the molecule. A notable exception is the response to Zn²⁺, where a characteristic red shift in the emission spectrum is observed, enabling its discrimination from other metal ions. nih.gov The selective colorimetric detection of Fe²⁺, resulting in a magenta color, allows for its rapid visual identification in aqueous media. nih.gov

Table 1: Cation Sensing Properties of a Terpyridine/phenylimidazo[4,5-f]phenanthroline Hybrid researchgate.net

| Analyte | Sensing Method | Observable Change |

|---|---|---|

| Zn²⁺, Cd²⁺ | Fluorimetric | Fluorescence enhancement |

| Fe²⁺ | Colorimetric | Colorless to magenta |

Anion Recognition (e.g., F⁻)

The strategic placement of hydrogen bond donors, such as the phenolic hydroxyl group in this compound and related structures, facilitates the recognition of anions. The fluoride (B91410) anion (F⁻), in particular, has been a target for sensors based on terpyridine derivatives due to its strong hydrogen bond accepting capabilities.

A dual responsive sensor molecule, 2-(4-(2,2':6',2''-terpyridin)-4'-yl-phenyl)-N-methyl-3-thiosemicarbazone, has been synthesized and shown to detect fluoride anions with high selectivity. epa.gov The interaction with fluoride leads to a distinct yellowish-brown color change, visible to the naked eye. This sensing mechanism is attributed to a combination of hydrogen bonding and deprotonation of the N-H fragment of the thiosemicarbazone moiety. epa.gov Other terpyridine receptors bearing phenol groups have also been designed as colorimetric and fluorescent sensors for fluoride, where the interaction leads to a noticeable change in the optical properties of the sensor molecule.

Table 2: Anion Recognition by a Terpyridine-based Sensor epa.gov

| Analyte | Observable Change | Sensing Mechanism |

|---|---|---|

| F⁻ | Yellowish-brown color | Hydrogen bonding and deprotonation |

Development of pH-Responsive Probes

The presence of the phenolic hydroxyl group and the nitrogen atoms in the pyridine (B92270) rings makes this compound and its derivatives sensitive to changes in pH. Protonation and deprotonation events at these sites can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule.

For example, the emission of nanoaggregates of terpyridine-containing tetraphenylethenes has been found to be pH-sensitive. nih.gov As the pH decreases, protonation of the terpyridine units leads to a decrease and eventual quenching of the fluorescence emission. nih.gov This behavior is characteristic of aggregation-induced emission (AIE) systems where the protonation state influences the molecular packing and excited-state deactivation pathways. While not the specific compound , research on 4-methyl-2,6-diformylphenol based chemosensors demonstrates that the deprotonation of a phenolic OH group with increasing pH leads to a significant enhancement in fluorescence intensity, allowing for the naked-eye identification of different pH environments. rsc.org

Sequential Ion Recognition Capabilities

The versatile coordination environment offered by terpyridine-based ligands allows for the development of systems capable of sequential ion recognition. This involves the initial binding of one ion, which then modulates the sensor's properties to enable the selective detection of a second, different ion.

A notable example is a single conical nanochannel functionalized with a terpyridine derivative, N'-{4-[(2,2':6',2''-terpyridine)-4-yl]benzyl}ethane-1,2-diamine (TPYD). nih.gov This system first selectively binds Zn²⁺ ions through the terpyridine moiety. The resulting Zn²⁺-coordinated nanochannel then acts as a selective recognition site for pyrophosphate ions. nih.gov The binding and subsequent recognition events are monitored by changes in the ionic current through the nanochannel. This demonstrates the potential for creating sophisticated, multi-analyte sensing platforms based on the terpyridine scaffold.

Catalytic Activity

The ability of the terpyridine core to form stable complexes with a wide range of transition metals has made this compound and its analogues attractive ligands in the field of catalysis. By coordinating with a catalytically active metal center, these ligands can influence the catalyst's stability, reactivity, and selectivity.

Water Oxidation Catalysis (WOCs)

Water oxidation is a critical reaction in artificial photosynthesis and the production of hydrogen fuel. The development of efficient and robust water oxidation catalysts (WOCs) is a major area of research. Terpyridine ligands have been successfully employed in the design of molecular WOCs, particularly with ruthenium and cobalt centers.

For example, mononuclear bis-terpyridine Co(II) complexes have been shown to exhibit electrocatalytic activity for water oxidation in alkaline media. rsc.org The electronic properties of the terpyridine ligand, modulated by substituents, have a direct impact on the catalytic efficiency. Ligands with electron-donating groups, such as methoxy (B1213986) groups, have been found to enhance the rate of the water oxidation reaction. rsc.org Conversely, ligands with electron-withdrawing groups tend to decrease the catalytic rate.

Similarly, ruthenium complexes incorporating terpyridine ligands are well-established WOCs. nih.govnih.gov The terpyridine ligand helps to stabilize the high oxidation states of the ruthenium center that are necessary for the catalytic cycle. The incorporation of a molecular catalyst like [Ru(tpy)(dcbpy)OH₂]²⁺ into a metal-organic framework has been shown to create a stable and efficient system for electrocatalytic water oxidation. nih.gov While the direct catalytic activity of this compound itself in water oxidation has not been extensively reported, its role as a ligand in forming active catalytic complexes is a significant area of its application.

Table 3: Electrocatalytic Water Oxidation by Mononuclear bis-terpyridine Co(II) Complexes rsc.org

| Ligand Substituent | Onset Potential (V vs. NHE) |

|---|---|

| 4'-phenyl | 0.80 |

| 4'-(3,4-dimethoxyphenyl) | 0.81 |

| 4'-(3,4,5-trimethoxyphenyl) | 0.72 |

| 4'-(4-fluorophenyl) | 0.85 |

Electrocatalytic Processes (e.g., Hydrogen Evolution Reaction)

Metal complexes incorporating terpyridine-based ligands are actively investigated for their potential in electrocatalytic applications, particularly for the hydrogen evolution reaction (HER). The generation of hydrogen from water is a critical step in developing sustainable energy technologies. While direct studies on this compound complexes for HER are emerging, research on analogous terpyridine complexes provides strong evidence for their catalytic prowess.

Cobalt and copper complexes of functionalized terpyridines have demonstrated notable activity in electrocatalytic proton reduction. For instance, cobalt(II) complexes with 4'-substituted terpyridine ligands have been shown to be active electrocatalysts for hydrogen evolution in both organic and aqueous media. researchgate.net The catalytic efficiency is influenced by the electronic properties of the substituent on the terpyridine backbone. The presence of the phenol group in this compound could potentially modulate the electronic structure of the metal center, thereby influencing the overpotential and turnover frequency (TOF) of the HER.

Similarly, copper(II) complexes with terpyridine scaffolds are effective for both proton and water reduction. jofamericanscience.org The catalytic performance of these systems highlights the importance of the ligand architecture in facilitating the multi-electron transfer processes required for hydrogen production. Ruthenium(II) complexes containing terpyridine ligands have also been explored for photocatalytic hydrogen production, where the ligand plays a crucial role in light absorption and subsequent electron transfer processes. dcu.iersc.org

Table 1: Electrocatalytic Hydrogen Evolution with Terpyridine-based Metal Complexes

| Catalyst | Proton Source | Medium | Turnover Frequency (TOF) | Overpotential (mV) |

|---|---|---|---|---|

| [Co(Fc-tpy)₂]²⁺ | Acetic Acid | DMF/H₂O | 825 s⁻¹ | 655-955 |

| [Co(4-tolyl-tpy)₂]²⁺ | Acetic Acid | DMF/H₂O | 652 s⁻¹ | - |

| [Cu(3py-tpy)-based complex] | Acetic Acid | DMF/H₂O | 1473 s⁻¹ | - |

Data sourced from studies on analogous terpyridine complexes, highlighting the potential of this compound-based catalysts. researchgate.net

Biomimetic Oxidative Transformations

The field of biomimetic catalysis seeks to replicate the remarkable efficiency and selectivity of natural enzymes. Metal complexes of this compound are promising candidates for mimicking the function of metalloenzymes involved in oxidative transformations. The terpyridine framework provides a stable coordination environment for metal ions like iron, manganese, and copper, which are common in the active sites of oxidizing enzymes. researchgate.netnih.gov

While direct catalytic data for this compound complexes in biomimetic oxidation is not extensively documented, studies on similar copper(II)-terpyridine complexes demonstrate their capability to catalyze the oxidation of alkanes and alcohols. nih.govrsc.org These reactions are fundamental in organic synthesis and are often inspired by the action of enzymes like cytochrome P450. wku.edu The catalytic activity of these copper complexes is influenced by the nature of the substituents on the terpyridine ligand. For example, copper(II) complexes of functionalized 2,2':6',2''-terpyridines have been successfully used in the oxidation of cyclohexane (B81311) and secondary alcohols with peroxides. nih.gov

The phenol group in this compound could play a significant role in modulating the catalytic activity and selectivity of its metal complexes in biomimetic oxidations, potentially through proton-coupled electron transfer mechanisms or by influencing the substrate binding at the metal center.

Table 2: Catalytic Oxidation of Alkanes and Alcohols with Copper(II)-Terpyridine Complexes

| Catalyst | Substrate | Oxidant | Yield (%) | Turnover Number (TON) |

|---|---|---|---|---|

| [CuCl₂(4'-(furan-2-yl)-terpy)] | Cyclohexane | H₂O₂/TBHP | 23 | 210 |

| [CuCl₂(4'-(furan-2-yl)-dtpy)] | Secondary Alcohols | Peroxides | up to 98 | 630 |

Data from studies on analogous copper-terpyridine complexes, indicating the potential of this compound-based catalysts in biomimetic oxidations. nih.gov

Polymerization Catalysis (e.g., Ring-Opening Polymerization)

The synthesis of biodegradable polyesters through the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is an area of intense research. Metal complexes are widely used as catalysts for these polymerizations, and the ligand environment around the metal center plays a crucial role in determining the catalytic activity, control over polymer molecular weight, and stereoselectivity.

Complexes of zinc and titanium with pyridine-containing ligands have shown significant promise as catalysts for ROP. nih.goved.ac.uknih.govd-nb.inforsc.org While direct application of a discrete molecular complex of this compound in ROP is not extensively reported, a highly relevant study demonstrated its use in a polymer-supported catalytic system. In this work, 4'-(4-hydroxyphenyl)-terpyridine was functionalized onto a polymer support, and subsequent complexation with Fe(III) yielded a heterogeneous catalyst. rsc.org This catalyst was effective in the ring-opening of various epoxides, a reaction mechanistically related to the ROP of lactones. This finding strongly suggests that metal complexes of this compound would be active catalysts for the ROP of cyclic esters.

The catalytic activity of zinc(II) complexes with 4-pyridinyl schiff base ligands in the ROP of lactides and ε-caprolactone has been demonstrated, achieving good control over the polymerization. nih.gov The rate of polymerization is influenced by the nature of the ligands around the zinc center. Similarly, titanium complexes with ONO-type Schiff base ligands have been shown to be highly active for ε-caprolactone polymerization. d-nb.info

Table 3: Ring-Opening Polymerization of Cyclic Esters with Pyridine-based Ligand Metal Complexes

| Catalyst System | Monomer | Apparent Rate Constant (k_app) / Conversion (%) | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| [ONN]ZnN(SiMe₃)₂ | rac-lactide | - | - | Low |

| [ONN]CaN(SiMe₃)₂ | rac-lactide | - | - | Low |

| Zinc(II) aryl carboxylate with 4-pyridinyl schiff base | l-lactide | 0.3450 h⁻¹ | - | - |

| Titanium complex with ONO-Schiff base | ε-caprolactone | up to 86.7% | 4.0 - 18.7 x 10³ g/mol | 1.4 - 2.5 |

Data compiled from studies on various zinc, calcium, and titanium complexes with pyridine-containing ligands, indicating the potential of this compound-based catalysts for ROP. nih.goved.ac.ukd-nb.info

Advanced Materials Science and Supramolecular Engineering

Fabrication of Functional Molecular Organic Materials

The fabrication of functional molecular organic materials from 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol and its derivatives leverages the principles of supramolecular chemistry, where non-covalent interactions guide the assembly of molecules into well-defined, functional architectures. The terpyridine moiety serves as a robust and versatile scaffold for creating complex supramolecular structures. researchgate.netfrontiersin.org

The synthesis of such materials often begins with the functionalization of the terpyridine core. For instance, various substituents can be introduced at the 6,6″-positions of the terpyridine unit to modulate the photophysical properties of the resulting molecules. Symmetrically substituted 4′-aryl-2,2′:6′,2″-terpyridine derivatives have been synthesized, and their UV-Vis absorption and fluorescence emission spectra have been characterized. researchgate.net These studies demonstrate that while the absorption spectra show intense bands in the UV region, the fluorescence emission is only slightly influenced by the chemical derivatization, highlighting the robustness of the terpyridine core's electronic structure. researchgate.net

Furthermore, the phenol (B47542) group in this compound provides a handle for further chemical modification or for directing supramolecular assembly through hydrogen bonding. This capability allows for the construction of intricate networks and higher-order structures. The synthesis of a new dinuclear ligand based on a terpyridine featuring a diselenide unit, starting from 2,6-di(pyridin-2-yl)pyridin-4-ol (a closely related precursor), illustrates the potential for creating complex functional molecules. mdpi.com Such synthetic strategies open avenues for developing materials with tailored electronic and photophysical properties.

The coordination of terpyridine-based ligands with various metal ions is a powerful strategy for fabricating metallo-supramolecular polymers and other advanced materials. frontiersin.orgnih.gov These materials can exhibit interesting optoelectronic properties due to the interplay between the organic ligand and the metal center. frontiersin.orgnih.gov The resulting metallo-polymers can be designed to have specific functionalities for applications in light-emitting devices and photovoltaics. frontiersin.orgnih.gov

Applications in Optoelectronics and Energy Conversion

The tailored electronic and photophysical properties of materials derived from this compound make them promising candidates for a range of applications in optoelectronics and energy conversion technologies.

Light Emitting Electrochemical Cells (LECs)

Terpyridine-based metallo-polymers, especially those involving zinc ions, are of interest for light-emitting materials as complexation with zinc often enhances fluorescence. nih.gov The photophysical properties of such materials, including their absorption and emission spectra, are crucial for their performance in LECs. For example, the synthesis and characterization of terpyridine-functionalized dendritic oligothiophenes and their Ru(II) complexes have revealed broad absorption spectra and significant red-shifts in their metal-to-ligand charge transfer (MLCT) emission compared to the parent [Ru(tpy)₂]²⁺ complex. nih.gov

The following table summarizes the photophysical properties of some functionalized terpyridine derivatives, which are indicative of the types of characteristics relevant for LEC applications.

| Compound | Absorption Maxima (nm) in CH₂Cl₂ | Emission Maxima (nm) in CH₂Cl₂ | Quantum Yield (Φ) in CH₂Cl₂ |

|---|---|---|---|

| 4'-(4-bromophenyl)-6,6''-bis(methylthio)-2,2':6',2''-terpyridine | 262, 288, 325 | 385 | 0.04 |

| 4'-(4-bromophenyl)-6,6''-bis(phenylthio)-2,2':6',2''-terpyridine | 258, 305, 340 | 405 | 0.02 |

| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | 248 | 371, 746, 855 | - |

| 4'-(p-tolyl)-2,2':6',2''-terpyridine | 325 | 357, 731 | - |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses. The structure of this compound, with its electron-rich phenol group (donor) and electron-accepting terpyridine core, suggests potential for NLO activity.

Computational studies on related organic molecules have shown that the presence of donor and acceptor moieties can lead to large hyperpolarizability values (β and γ), which are measures of the NLO response. For instance, theoretical studies on Schiff bases with phenol groups have demonstrated their potential for NLO applications. researchgate.net Similarly, computational investigations of octaphyrin derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can tune the NLO response. frontiersin.orgnih.gov

While experimental NLO data for this compound are not available, theoretical calculations on similar structures can provide an estimation of its potential. The table below presents calculated NLO properties for some representative organic molecules, illustrating the range of values that can be achieved.

| Compound | Method | Linear Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β_total) (esu) | Second Hyperpolarizability ⟨γ⟩ (esu) |

|---|---|---|---|---|

| DTS(FBTTh₂)₂-based derivative (MSTD7) | DFT/M06/6-31G(d,p) | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ |

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol | DFT/ωB97X-D/6-311++G(d,p) | - | - | - |

Solar Energy Conversion Technologies

The unique photophysical and electrochemical properties of terpyridine-based compounds make them attractive for use in solar energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net In a DSSC, a sensitizer (B1316253) dye absorbs light and injects electrons into a wide-bandgap semiconductor, leading to the generation of a photocurrent.

Terpyridine complexes, especially those of ruthenium, have been extensively studied as sensitizers in DSSCs. nih.govresearchgate.net These complexes often exhibit broad and intense absorption in the visible region, which is crucial for efficient light harvesting. The so-called "black dye," a ruthenium terpyridine complex, has been a benchmark sensitizer for many years. researchgate.net The performance of terpyridine-based sensitizers can be tuned by modifying the ligand structure. For example, introducing hexylthiophene moieties to the terpyridine ligand has been shown to improve the power conversion efficiency of DSSCs. rsc.org

While there are no specific reports on the use of this compound as a primary sensitizer in DSSCs, its structure suggests it could be a valuable component. The phenol group could serve as an anchoring group to the semiconductor surface (e.g., TiO₂) or be further functionalized to enhance performance. The table below shows the performance of DSSCs using various terpyridine-based ruthenium sensitizers.

| Sensitizer | J_sc (mA cm⁻²) | V_oc (V) | Fill Factor (ff) | Efficiency (η) (%) |

|---|---|---|---|---|

| Black Dye (N749) | - | - | - | ~10.4-11.1 |

| TUS-38 | - | - | - | 11.9 |

| SY-01 | - | - | - | - |

| SY-02 | - | - | - | - |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been a pivotal tool in the theoretical examination of TpyOH. redalyc.orgresearchgate.net DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and determine the electronic properties of the molecule in its ground state. redalyc.orgresearchgate.net Commonly, the B3LYP hybrid functional has been utilized in conjunction with basis sets such as 6-31G(d) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. redalyc.org To account for the influence of a solvent environment, the Polarizable Continuum Model (PCM) is often integrated into the DFT calculations, providing a more realistic representation of the molecule's behavior in solution. redalyc.org These computational approaches have been instrumental in corroborating experimental findings and providing a deeper understanding of the molecule's structural and electronic attributes. redalyc.orgresearchgate.net

Elucidation of Electronic Structure and Bonding Characteristics

The electronic structure of TpyOH has been thoroughly investigated using DFT and Time-Dependent DFT (TD-DFT) methodologies. redalyc.orgresearchgate.net Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic transitions and reactivity.

For TpyOH, the HOMO is typically localized across the entire molecule, with significant contributions from the phenol (B47542) moiety, indicating that this is the primary site for electron donation. redalyc.org Conversely, the LUMO is predominantly distributed over the terpyridine fragment, which acts as the electron-accepting portion of the molecule. redalyc.org This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge transfer (ICT) process upon electronic excitation. redalyc.orgresearchgate.net

The energy gap between the HOMO and LUMO is a key parameter that influences the photophysical properties of the molecule. TD-DFT calculations have been successful in predicting the electronic absorption spectra of TpyOH. redalyc.orgresearchgate.net The calculations reveal that the low-energy absorption band observed experimentally corresponds to a HOMO→LUMO transition with a significant ICT character. redalyc.orgresearchgate.net Higher energy absorption bands are generally attributed to π–π* transitions localized on the terpyridine core. redalyc.orgresearchgate.net

Analysis of Molecular Conformation and Spatial Structures

Computational studies have been essential in determining the most stable conformation of TpyOH. redalyc.org DFT geometry optimizations consistently show that the molecule adopts a nearly planar structure. redalyc.orgunal.edu.co This planarity is a result of the delocalization of π-electrons across the interconnected aromatic rings.

The spatial arrangement of the pyridine (B92270) and phenol rings is a critical aspect of the molecule's conformation. In the optimized geometry of TpyOH, the dihedral angles between the central pyridine ring and the peripheral pyridine rings, as well as the phenol ring, are relatively small. redalyc.orgunal.edu.co For instance, the dihedral angle between the central pyridinyl ring and the phenolic ring has been calculated to be around 5.03°. redalyc.orgunal.edu.co The dihedral angles within the terpyridine moiety itself are also small, in the range of 6.05° to 12.2°. redalyc.orgunal.edu.co These findings indicate a high degree of conjugation throughout the molecular framework, which is crucial for its electronic and photophysical properties. The transoid conformation has been identified as the most stable and predominant structure for TpyOH. redalyc.org

Correlation between Theoretical Predictions and Experimental Observations

A significant strength of the computational studies on TpyOH is the excellent agreement between theoretical predictions and experimental observations. redalyc.orgresearchgate.net This correlation validates the computational models used and enhances the interpretation of experimental data.

The molecular geometry optimized by DFT calculations shows a very close match with the structure determined by X-ray crystallography. redalyc.orgresearchgate.net Bond lengths and angles from the calculated structure are in good agreement with the experimental crystallographic data, confirming the near-planar conformation of the molecule. redalyc.org

Furthermore, TD-DFT calculations have been shown to accurately reproduce the experimental UV-visible absorption and fluorescence spectra of TpyOH. redalyc.orgresearchgate.net The calculated vertical excitation energies correspond well with the experimentally observed absorption maxima. For example, using the PCM/TD-PBE0/6-31+G(d,p) level of theory, the calculated S0 → S1 ICT transition is at 3.98 eV (311 nm), which is in good agreement with the experimental spectrum. redalyc.org Similarly, the calculated emission energies from the optimized first excited state (S1) geometry align with the experimentally measured fluorescence spectra, correctly predicting the ICT nature of the emission. redalyc.orgresearchgate.net

| Property | Theoretical Value (TpyOH) | Experimental Value (TpyOH) |

| Dihedral Angle (Central Pyridine - Phenol) | ~5.03° | Consistent with near-planar structure from X-ray |

| Dihedral Angles (within Terpyridine) | ~6.05° and ~12.2° | Consistent with near-planar structure from X-ray |

| Low-Energy Absorption (ICT) | ~311 nm (3.98 eV) | Intense band with a weak long-wavelength shoulder |

| High-Energy Absorption (π-π*) | ~299 nm (4.15 eV) | Intense band around 286 nm |

| Emission Nature | Intramolecular Charge Transfer (ICT) | Consistent with ICT character |

Computational Studies of Excited State Deactivation Pathways

Computational chemistry provides valuable tools for investigating the deactivation pathways of excited electronic states. For TpyOH, TD-DFT calculations have been used to explore the nature of the first singlet excited state (S1), which is responsible for the molecule's fluorescence. redalyc.org The geometry of the S1 state is optimized to understand the relaxation process following photoexcitation. These calculations confirm that the emission (fluorescence) originates from a relaxed ICT state, with the transition being predominantly from the LUMO to the HOMO. redalyc.orgresearchgate.net

While detailed studies on non-radiative deactivation pathways, such as intersystem crossing to triplet states or internal conversion through conical intersections, are not extensively reported for this specific molecule, the computational methodologies to investigate such processes are well-established. nih.govnih.gov These methods, including calculations of spin-orbit couplings and mapping potential energy surfaces, could be applied to "4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol" to gain a complete picture of its photophysical fate after light absorption, explaining factors that influence its fluorescence quantum yield.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de While specific NBO analysis for "this compound" is not prominently featured in the available literature, this method can provide significant insights.

An NBO analysis would allow for a quantitative description of the bonding in terms of Lewis structures. uni-muenchen.de It can be used to analyze charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, providing a deeper understanding of the electronic delocalization and the nature of the ICT character. uni-muenchen.dedergipark.org.tr For instance, it could quantify the hyperconjugative interactions that contribute to the stability of the planar conformation and elucidate the nature of the hydrogen bonding interactions in the solid state.

Molecular Modeling of Interactions (e.g., Molecular Docking for related systems)

Molecular modeling techniques, particularly molecular docking, are used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. While docking studies specifically for "this compound" are not widely reported, research on related terpyridine compounds provides valuable insights into their potential as ligands for biological macromolecules.

For example, various substituted terpyridine ligands have been the subject of molecular docking studies to investigate their interactions with proteins like bovine hemoglobin and bovine serum albumin (BSA). mdpi.com These studies aim to understand the binding modes and affinities, which are crucial for applications in medicinal chemistry and bio-sensing. Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the terpyridine ligand and the amino acid residues in the protein's binding pocket. Such studies on related terpyridine systems suggest that the "this compound" scaffold has the potential to engage in specific interactions with biological targets, a hypothesis that could be explored in future computational and experimental work.

Exploration of Biological Relevance Non Clinical Contexts

Antimicrobial Properties of Ligand Derivatives and Complexes

The terpyridine scaffold, central to 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol, is a well-established tridentate ligand that forms stable complexes with a variety of transition metals. The resulting metallodrugs have shown considerable promise as a new class of antimicrobial agents. researchgate.net The antimicrobial activity of these complexes is often explained by chelation theory, which posits that complexation reduces the polarity of the metal ion, facilitating its diffusion through the lipid membranes of microorganisms. nih.gov This enhanced lipophilicity allows the complex to interfere with cellular processes more effectively than the free ligand, which often shows little to no activity on its own. researchgate.net

Research has demonstrated that metal complexes of terpyridine derivatives exhibit broad-spectrum activity. For instance, Ruthenium(II) complexes with functionalized terpyridine ligands have been tested against human and plant pathogens, showing notable antibacterial and antifungal effects. researchgate.net Similarly, Copper(II) and Zinc(II) complexes are known to possess antimicrobial properties. researchgate.netacs.org Studies on a range of transition metal complexes with pyridine-containing ligands have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov Antifungal activity against species like Candida albicans has also been reported. researchgate.netmdpi.com

The specific activity of these complexes can be tuned by modifying the substituents on the terpyridine ligand or by changing the central metal ion. This allows for the development of compounds with selective toxicity towards microbial cells.

| Complex/Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| [CuCl2(terpy)] | Sarcina lutea | 5 | researchgate.net |

| [ZnCl2(terpy)] | Sarcina lutea | >5 | researchgate.net |

| [Cu(Py)6][B(C6F5)4]2 | Candida albicans | 8 | mdpi.com |

| [Zn(Py)6][B(C6F5)4]2 | Streptococcus pyogenes | 4 | mdpi.com |

| Fe(OH2)3(L)3* | Staphylococcus aureus | 13-14 mm (inhibition zone) | researchgate.net |

*Activity for N2,N6-bis(4-hydroxyphenyl)pyridine-2,6-dicarboxamide complex, a related pyridine-phenol structure.

Antioxidant Activities of Related Compounds

The phenolic hydroxyl (-OH) group present in this compound is a key structural feature associated with antioxidant activity. Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), which are implicated in oxidative stress. mdpi.com The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective antioxidant. mdpi.com

The antioxidant potential of compounds structurally related to this compound has been evaluated using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govpensoft.net In these tests, the ability of a compound to reduce the stable radical (DPPH or ABTS•+) is measured spectrophotometrically, with a decrease in absorbance indicating radical scavenging activity. pensoft.net

Studies on phenolic thiazoles and other flavonoid-based metal complexes have demonstrated significant antioxidant and antiradical properties. acs.orgnih.gov Researchers have also synthesized hybrid molecules that conjugate an antioxidant, such as lipoic acid, with a terpyridine metal complex. bohrium.com This approach aims to create multifunctional agents that combine the radical-scavenging properties of the antioxidant moiety with the biological activities of the metal complex. bohrium.com The structure-activity relationship in these compounds often highlights that the presence and position of hydroxyl groups on the aromatic rings are crucial for their antioxidant capacity. acs.org

| Compound Type | Assay | Finding | Reference |

|---|---|---|---|

| Phenolic Thiazole Derivatives | ABTS Radical Scavenging | Several derivatives showed lower IC50 values than the standard, ascorbic acid, indicating potent activity. | nih.gov |

| Cu(II) and Zn(II) Chrysin Complexes | DPPH Radical Scavenging | Complexes demonstrated significant radical scavenging activity, reaching up to 81% at 400 ppm. | acs.org |

| Phenolic Compounds in Persimmon | DPPH Radical Scavenging | Showed a highly significant positive relationship between total phenolic content and radical scavenging activity. | dss.go.th |

Applications in Cellular Sensing and Imaging (without clinical trial focus)

The intrinsic fluorescence of the terpyridine core, which can be modulated by substitution and complexation, makes its derivatives excellent candidates for fluorescent probes in cellular imaging. nih.govresearchgate.net The 4'-phenyl position is readily functionalized, allowing for the tuning of photophysical properties and the introduction of specific binding sites. nih.gov

Terpyridine-based chemosensors have been successfully developed for the selective and sensitive detection of various metal ions within living cells. For example, certain derivatives act as "turn-on" fluorescent probes for zinc ions (Zn²⁺), exhibiting a significant enhancement in fluorescence intensity upon binding. researchgate.netnih.gov This property enables the visualization of intracellular Zn²⁺ distribution in cell lines such as HeLa and MDA-MB-468. researchgate.netnih.gov The high affinity and selectivity of the terpyridine unit for transition metals are key to these applications. researchgate.net

Beyond ion detection, these compounds have been engineered for more complex bioimaging tasks. Water-soluble Zn(II) terpyridine complexes have been developed as two-photon absorption (2PA) probes for simultaneous labeling of the plasma membrane and nucleus in living cells. nih.govrsc.org Their biocompatibility and high 2PA cross-section values make them suitable for advanced microscopy techniques. These probes have been used not only in cell cultures but also in in vivo imaging of organisms like zebrafish, demonstrating their potential for studying biological processes in real-time. rsc.org

Utility as Probes for Biochemical Systems

The ability of this compound derivatives to interact selectively with specific analytes makes them valuable as probes for various biochemical systems. Their applications extend beyond simple ion detection to the sensing of crucial biological molecules and environmental parameters.

One significant application is the development of pH sensors. Probes based on related phenol-pyridine structures have been shown to exhibit pH-dependent fluorescence. nih.gov This allows them to discriminate between the slightly acidic microenvironment of cancer cells (pH ~6.8) and the physiological pH of normal cells (pH ~7.4), offering a tool for distinguishing between different cellular states. nih.gov

Furthermore, terpyridine-based sensors have been designed to detect important biological anions. Zinc-terpyridine complexes can selectively sense pyrophosphate (PPi), a key molecule in enzymatic reactions, with high sensitivity in aqueous media at physiological pH. researchgate.net The interaction with macromolecules is another area of utility; terpyridine complexes are known to bind to DNA, potentially through intercalation, which allows them to act as probes for nucleic acid structures. bohrium.com The development of biomimetic sensors, which use copper complexes to mimic the activity of phenol-oxidizing enzymes like laccase, further highlights the utility of these structures in sensing phenolic compounds themselves. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.